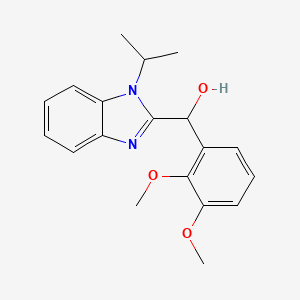
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating the activity of neurotransmitters in the brain. It has been shown to enhance the release of acetylcholine, which is important for cognitive function. The compound has also been found to inhibit the activity of enzymes that are involved in the breakdown of neurotransmitters, which can lead to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. The compound has also been found to have analgesic properties, which may be due to its ability to modulate the activity of pain receptors in the brain. Additionally, it has been reported to have anticonvulsant activity, which may be useful for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target receptors, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of more potent and selective analogs of the compound. These analogs may have improved therapeutic properties and may be useful for the treatment of a wider range of diseases. Another area of interest is the investigation of the compound's effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the compound's potential as a drug candidate for the treatment of neurological disorders should be further explored through preclinical and clinical studies.
Synthesemethoden
The synthesis of 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 3,4-dichloroaniline with propylamine and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a cyclization process, which results in the formation of the desired compound. The synthesis method has been reported in several scientific articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been investigated for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been studied for its potential as a drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-9-21-16(11-7-8-13(18)14(19)10-11)20-15-6-4-3-5-12(15)17(21)22/h3-8,10,16,20H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDGWCGVSSRAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324207 | |
| Record name | 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-Dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
CAS RN |
404915-46-4 | |
| Record name | 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)

![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)
![2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)



![4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)

